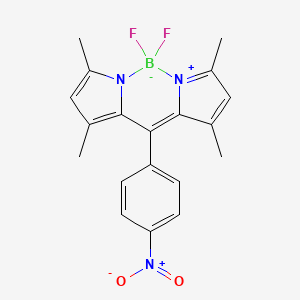

8-(4-Nitrophenyl) Bodipy

Vue d'ensemble

Description

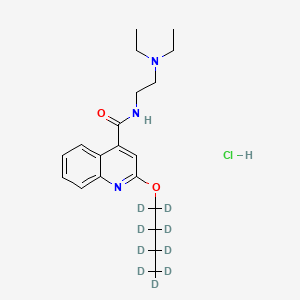

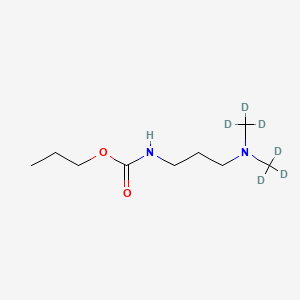

8-(4-Nitrophenyl) Bodipy is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. These compounds are known for their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making them valuable in various scientific applications . The compound has a molecular formula of C19H18BF2N3O2 and a molecular weight of 369.17 .

Mécanisme D'action

Target of Action

The primary target of 8-(4-Nitrophenyl) Bodipy is the peroxisomes in plant cells . Peroxisomes are essential organelles involved in numerous metabolic processes, including the breakdown of fatty acids and the detoxification of reactive oxygen species. The compound’s interaction with these organelles is crucial for its function.

Mode of Action

this compound is intrinsically non-fluorescent. Upon incubation of cells with this compound, fluorescence is observed at the target site . This suggests that the compound interacts with its targets in a way that induces fluorescence, possibly through a binding process with a protein target within the peroxisomes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed through its induced fluorescence in peroxisomes . This suggests that the compound may be used as a fluorescent marker for these organelles, aiding in the study of their function and behavior within cells.

Analyse Biochimique

Biochemical Properties

It is known that BODIPY derivatives, including 8-(4-Nitrophenyl) Bodipy, are used in the synthesis of new compounds relevant in the context of antimicrobial photodynamic therapy . The para-fluorine atoms in these electron-withdrawing groups facilitate functional modification via nucleophilic aromatic substitution with a number of amines and thiocarbohydrates .

Cellular Effects

Bodipy derivatives have been used in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy . Over the last decade, BODIPY-based molecules have even emerged as candidates for cancer treatments .

Molecular Mechanism

Bodipys with the 8-(4-fluoro-3-nitrophenyl) and the 8-pentafluorophenyl substituents were used for the synthesis of new mono- and dibrominated BODIPYs . The para-fluorine atoms in these electron-withdrawing groups facilitate functional modification via nucleophilic aromatic substitution with a number of amines and thiocarbohydrates .

Temporal Effects in Laboratory Settings

Bodipy derivatives have been used in antimicrobial photodynamic therapy . The bacterial assays allowed to identify substitution patterns which ensured antibacterial activity not only in phosphate-buffered saline (PBS) but also in the presence of serum .

Metabolic Pathways

Bodipy derivatives have been used in antimicrobial photodynamic therapy .

Transport and Distribution

The peroxisomal defect due to PEX7 mutation did not reduce Cd-uptake but reduced its translocation to the shoot and the root cell peroxisomal signal detected by this compound (N-BODIPY) probe .

Subcellular Localization

The subcellular localization of the fusion protein, if not immediately apparent, can then be determined by comparison to localizations generated by fluorescent protein fusions to known signaling sequences and proteins, or by direct comparison with fluorescent dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Nitrophenyl) Bodipy typically involves the condensation of a dipyrromethene with a boron source, such as boron trifluoride etherate. The reaction is carried out under an inert atmosphere, often using dichloromethane as the solvent. The nitrophenyl group is introduced via electrophilic aromatic substitution, where a nitro group is added to the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 8-(4-Nitrophenyl) Bodipy undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products:

Reduction: 8-(4-Aminophenyl) Bodipy.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-(4-Nitrophenyl) Bodipy has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in imaging and sensing applications due to its strong fluorescence and photostability.

Medicine: Investigated for use in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species for cancer treatment.

Industry: Utilized in the development of dye-sensitized solar cells and other optoelectronic devices

Comparaison Avec Des Composés Similaires

- 8-(4-Fluoro-3-nitrophenyl) Bodipy

- 8-Pentafluorophenyl Bodipy

- 8-(4-Aminophenyl) Bodipy

Comparison: 8-(4-Nitrophenyl) Bodipy is unique due to its nitro group, which can be easily modified through reduction or substitution reactions. This versatility allows for the creation of various derivatives with different properties. In comparison, 8-(4-Fluoro-3-nitrophenyl) Bodipy and 8-Pentafluorophenyl Bodipy have electron-withdrawing groups that facilitate nucleophilic aromatic substitution, making them useful in different contexts .

Propriétés

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-(4-nitrophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2N3O2/c1-11-9-13(3)23-18(11)17(15-5-7-16(8-6-15)25(26)27)19-12(2)10-14(4)24(19)20(23,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOBFISWMKJVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)[N+](=O)[O-])C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659202 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321895-92-5 | |

| Record name | (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321895-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 8-(4-Nitrophenyl) Bodipy help visualize peroxisomal response to Cadmium stress in plants?

A1: this compound (N-BODIPY) is a fluorescent probe used to visualize peroxisomes in plant cells. In the study by Corpas and colleagues [], N-BODIPY staining revealed a distinct peroxisomal signal in Arabidopsis thaliana root cells. When the pex7-1 mutant, deficient in peroxisomal protein import, was exposed to cadmium (Cd), the intensity or distribution of the N-BODIPY signal was altered compared to wild-type plants. This suggests that Cd stress affects peroxisome function and that N-BODIPY can be used to monitor these changes.

Q2: The research mentions that the pex7-1 mutation affects cadmium translocation. How does this relate to the observed changes in this compound signal?

A2: The pex7-1 mutation disrupts the normal function of peroxisomes, which are involved in various metabolic processes, including reactive oxygen species (ROS) detoxification []. The altered this compound signal in the mutant under cadmium stress suggests that peroxisomes play a role in mitigating cadmium toxicity, potentially by influencing cadmium translocation and distribution within the plant. The exact mechanism by which peroxisomes affect cadmium translocation, and how this is reflected in the N-BODIPY signal, requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-[(3S)-2-oxo-3-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565067.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)

![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)